
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane is a chemical compound that features a germanium atom bonded to a triphenyl group and a trifluoropropynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane typically involves the reaction of triphenylgermanium chloride with 3,3,3-trifluoroprop-1-yne in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds .
Aplicaciones Científicas De Investigación
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving germanium.
Industry: Used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoropropynyl group can participate in various biochemical pathways, influencing the compound’s reactivity and biological activity. The germanium atom can also form coordination complexes with other molecules, affecting the overall mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylgermane: Lacks the trifluoropropynyl group, making it less reactive in certain chemical reactions.
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)silane: Similar structure but with a silicon atom instead of germanium, leading to different chemical properties and reactivity.
Uniqueness
Triphenyl(3,3,3-trifluoroprop-1-yn-1-yl)germane is unique due to the presence of both the triphenyl and trifluoropropynyl groups bonded to a germanium atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
647832-17-5 |
|---|---|
Fórmula molecular |
C21H15F3Ge |
Peso molecular |
397.0 g/mol |
Nombre IUPAC |
triphenyl(3,3,3-trifluoroprop-1-ynyl)germane |
InChI |
InChI=1S/C21H15F3Ge/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H |
Clave InChI |
UFXMNYYVEOYJIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](C#CC(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzonitrile](/img/structure/B12607262.png)
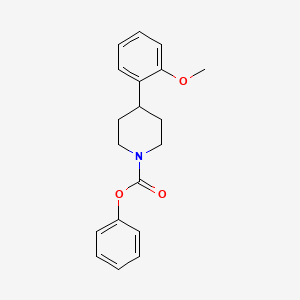
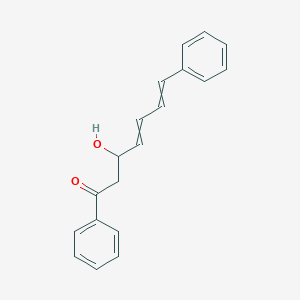
![3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile](/img/structure/B12607289.png)
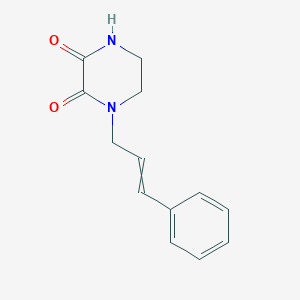
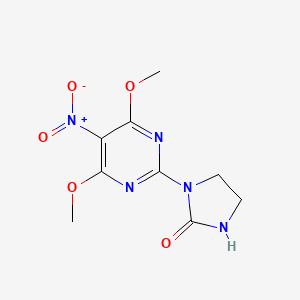

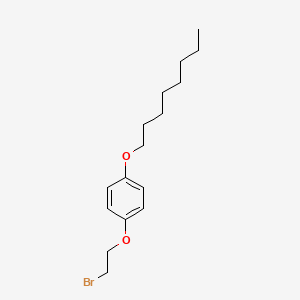
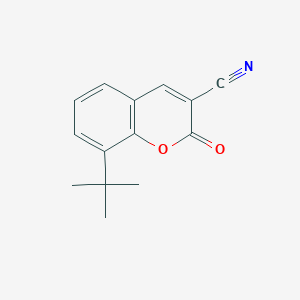
![{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid](/img/structure/B12607336.png)
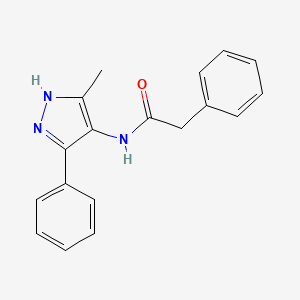
![Acetamide,N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-](/img/structure/B12607344.png)
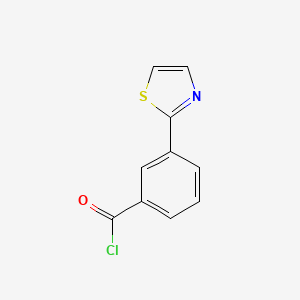
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
